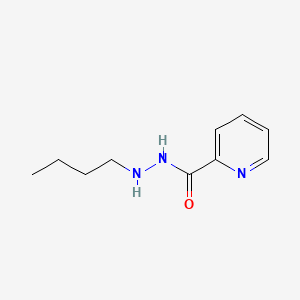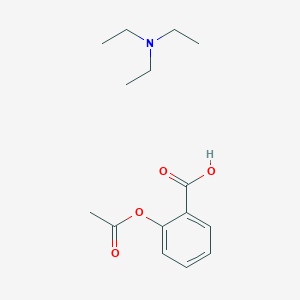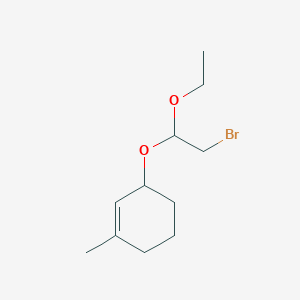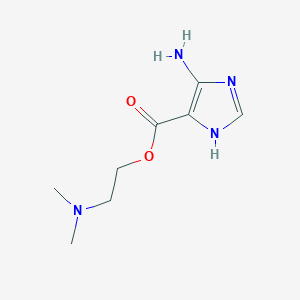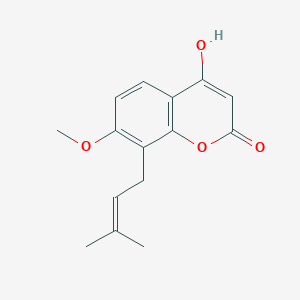
Phosphonic acid, (phenylethenylidene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (phenylethenylidene)bis- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with phosphate moieties and its coordination or supramolecular properties .
準備方法
Phosphonic acid, (phenylethenylidene)bis- can be synthesized through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize phosphorous acid (H₃PO₃) and produce the phosphonic acid functional group simultaneously with the formation of the P-C bond .
化学反応の分析
Phosphonic acid, (phenylethenylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of phosphonates to phosphonic acids using oxidizing agents.
Reduction: Phosphonic acids can be reduced to phosphonites or phosphines under specific conditions.
Substitution: The compound can undergo substitution reactions where the hydroxy groups are replaced by other functional groups. Common reagents used in these reactions include bromotrimethylsilane, methanol, and various oxidizing agents.
科学的研究の応用
Phosphonic acid, (phenylethenylidene)bis- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and as a bioisostere for phosphate in biochemical research.
Medicine: Phosphonic acid derivatives are used in the development of antiviral drugs and as bone-targeting agents in osteoporosis treatment.
Industry: It is utilized in the production of flame retardants, plasticizers, and as a corrosion inhibitor
作用機序
The mechanism of action of phosphonic acid, (phenylethenylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking phosphate groups, thereby interfering with the enzyme’s normal function. This inhibition can lead to alterations in metabolic pathways and cellular processes .
類似化合物との比較
Phosphonic acid, (phenylethenylidene)bis- is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Phosphorous acid (H₃PO₃): Structurally related but lacks the phenylethenylidene group.
Bisphosphonates: Used in medicine for bone diseases, these compounds have two phosphonate groups attached to a central carbon atom.
Phosphonates: General class of compounds containing C-PO(OR)₂ groups, where R is an organic group.
Phosphonic acid, (phenylethenylidene)bis- stands out due to its unique combination of functional groups and its diverse range of applications in various fields.
特性
CAS番号 |
105532-75-0 |
|---|---|
分子式 |
C8H10O6P2 |
分子量 |
264.11 g/mol |
IUPAC名 |
(2-phenyl-1-phosphonoethenyl)phosphonic acid |
InChI |
InChI=1S/C8H10O6P2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-6H,(H2,9,10,11)(H2,12,13,14) |
InChIキー |
ZQPNDFMXXHNXAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C(P(=O)(O)O)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


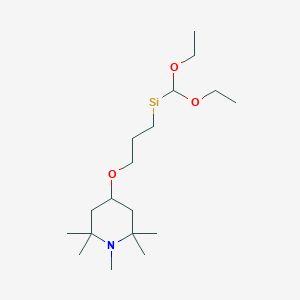
![furan-2-ylmethyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14340412.png)
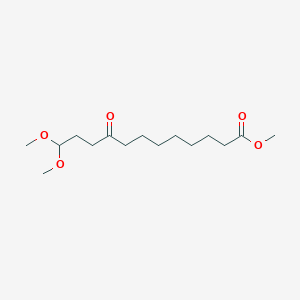
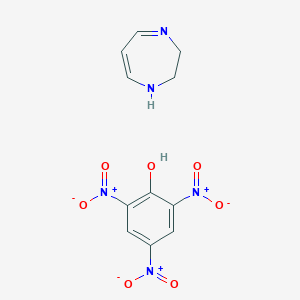
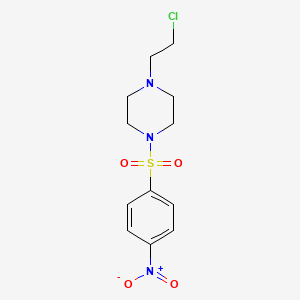
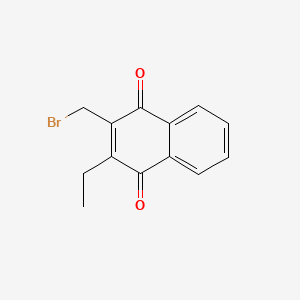
![Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14340447.png)
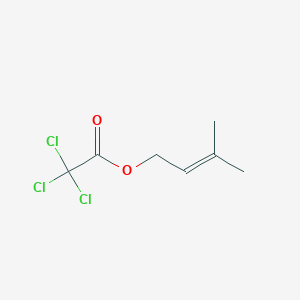
![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)
